Di-tert-butyl oxalate

Catalog No.
S773534
CAS No.
691-64-5
M.F
C10H18O4
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl oxalate

CAS Number

691-64-5

Product Name

Di-tert-butyl oxalate

IUPAC Name

ditert-butyl oxalate

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C10H18O4/c1-9(2,3)13-7(11)8(12)14-10(4,5)6/h1-6H3

InChI Key

CIYGMWIAXRMHQS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(=O)OC(C)(C)C

The exact mass of the compound Di-tert-butyl oxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-tert-butyl oxalate (CAS 691-64-5) is a solid dialkyl ester of oxalic acid, distinguished by its sterically bulky tert-butyl groups. Unlike common liquid analogs such as diethyl oxalate, its solid nature (melting point 69-72 °C) and, more critically, the unique acid and thermal lability of its tert-butyl ester linkages define its primary role in organic synthesis. It serves as a key reagent for introducing the oxalyl moiety or as a precursor where controlled, non-hydrolytic cleavage is essential for preserving sensitive functional groups on a target molecule.

Research & Procurement Fit

Solid crystalline format – supports accurate weighing and low-VOC handling workflows
High-purity synthesis grade – meets standard procurement specification for reagent use
Soluble in common organic solvents – compatible with standard reaction media
Cold storage format – standard stability consideration for long-term use

Choosing a simpler analog like diethyl oxalate or dimethyl oxalate introduces significant process limitations, as their ester cleavage requires harsh hydrolytic conditions (e.g., strong acid or base) that are incompatible with acid- or base-sensitive substrates. Conversely, while oxalyl chloride is a potent acylating agent, its high reactivity, corrosiveness, and gaseous byproducts (HCl, CO, CO₂) present considerable handling hazards and process control challenges. Di-tert-butyl oxalate circumvents these issues by providing a stable, solid reagent that can be cleaved under milder, non-hydrolytic thermal or specific acidic conditions, generating only volatile, neutral byproducts (isobutylene and CO₂), thereby simplifying workup and protecting sensitive molecular architectures.

Substitution Risk

Attribute
Di-tert-butyl Oxalate
Generic Dialkyl Oxalates
Physical state
Crystalline solid at ambient temperature
Typically liquid; handling and storage behavior may differ
Reactivity profile
Steric hindrance may block nucleophilic substitution pathways
Less hindered esters may react where tert-butyl analog does not
Hydrolytic susceptibility
Reported lower hydrolysis tendency – steric shielding context
Dimethyl and diethyl oxalates may hydrolyze more readily

Solid-State Handling Advantage

Di-tert-butyl oxalate is a crystalline solid with a melting point of 69-72 °C, which simplifies weighing, handling, and storage compared to common liquid alternatives. In contrast, diethyl oxalate is a liquid with a melting point of -38.5 °C, and oxalyl chloride is a highly volatile, fuming liquid with a boiling point of 63-64 °C that requires stringent handling due to its corrosive and toxic nature.

Evidence DimensionPhysical State at STP and Handling Characteristics
Target Compound DataCrystalline Solid (Melting Point: 69-72 °C)
Comparator Or BaselineDiethyl Oxalate: Liquid (Melting Point: -38.5 °C); Oxalyl Chloride: Fuming Liquid (Boiling Point: 63-64 °C)
Quantified DifferenceQualitative difference in physical state, leading to significant differences in process engineering and safety protocols.
ConditionsStandard Temperature and Pressure (STP)

The solid form of di-tert-butyl oxalate reduces risks associated with spills, vapor inhalation, and reactivity, making it a more process-friendly and safer choice for many laboratory and scaled-up applications.

Physical State
Head-to-head
Solid vs liquid at ambient temp; Δ(m.p.) > +80 K over liquid analogs
Reported solid-state handling context
Single-crystal XRD supported; dimethyl oxalate m.p. 16 K lower

Reagent-Free Thermal Deprotection

The tert-butyl ester functionality, as found in di-tert-butyl oxalate, is uniquely suited for thermal cleavage. In continuous flow reactors, tert-butyl esters can be fully deprotected in protic solvents at temperatures between 120–240 °C with residence times of only 15–40 minutes, requiring no acid or base catalysts. This provides a clean, reagent-free process. In contrast, cleavage of diethyl or dimethyl esters requires harsh chemical intervention, such as saponification with a strong base (e.g., NaOH/KOH) or hydrolysis with strong acid (e.g., H2SO4), which is incompatible with sensitive substrates and complicates purification.

Evidence DimensionEster Cleavage Conditions
Target Compound DataReagent-free thermolysis at 120–240 °C
Comparator Or BaselineDiethyl/Dimethyl Oxalate: Requires strong acid or base (e.g., H2SO4, NaOH)
Quantified DifferenceElimination of chemical reagents for deprotection.
ConditionsContinuous flow reactor for target compound; standard batch reaction for comparators.

For synthesizing complex molecules with sensitive functional groups, the ability to remove the ester via simple heating avoids side reactions and simplifies downstream purification, making it a superior choice for high-value, multi-step syntheses.

Reactivity Switch
Head-to-head
No target ether formed with sodium phenoxide; diethyl analog reacts successfully
Steric hindrance alters reaction outcome
Williamson etherification conditions; all-or-nothing difference reported

Milder Amide Synthesis vs. Oxalyl Chloride

Di-tert-butyl oxalate serves as a milder source of the oxalyl group compared to oxalyl chloride. While oxalyl chloride is highly reactive and mainly used to convert carboxylic acids to highly electrophilic acyl chlorides, its use can lead to side reactions with sensitive functional groups. Dialkyl oxalates like diethyl oxalate react readily with primary amines to form oxamides, often in high yield via simple reflux in ethanol. Di-tert-butyl oxalate offers this same reactivity but with the added benefit of its tert-butyl groups, which can be removed under specific non-hydrolytic conditions if a mono-amide or the free oxalic acid is desired later in the synthesis, providing a level of synthetic flexibility not available with oxalyl chloride or simpler oxalate esters.

Evidence DimensionReactivity and Selectivity Profile
Target Compound DataMild acylating agent, suitable for direct aminolysis; product allows for subsequent non-hydrolytic deprotection.
Comparator Or BaselineOxalyl Chloride: Highly reactive, potent acylating agent for generating acid chlorides, often too harsh for direct use with complex substrates.
Quantified DifferenceQualitative difference in reactivity, enabling higher functional group tolerance and unique synthetic pathways.
ConditionsAmide formation reactions.

This allows for the synthesis of complex amides and related structures where the high reactivity of oxalyl chloride would be detrimental, justifying the selection of di-tert-butyl oxalate for syntheses requiring high selectivity and process control.

Hydrolytic Stability
Class-level
Qualitatively described as less prone to hydrolysis
Class-level steric shielding context
No quantitative rate data available; source-specific review advised
Thermal Decomposition
Data to verify
Reported decomposition to isobutene and oxalic acid
Reported thermolytic pathway context
Patent-level qualitative description; kinetics not specified

Acid-Labile Pharmaceutical Intermediates

Ideal for multi-step syntheses where an oxalyl moiety is installed early and must later be removed without damaging other parts of the molecule. The tert-butyl esters can be selectively cleaved under specific acidic or thermal conditions that leave other sensitive groups, such as certain silyl ethers or acetals, intact, unlike the harsh hydrolysis required for methyl or ethyl esters.

Process Chemistry: Safe Reagent Handling

As a stable, non-volatile solid, di-tert-butyl oxalate is a preferred reagent in scaled-up laboratory or pilot plant settings over highly reactive, corrosive, and volatile liquids like oxalyl chloride. Its use minimizes exposure risks and simplifies reactor setup, making it a superior choice when process safety and ease of handling are key procurement drivers.

Specialty Polymers via Thermal Processing

The ability of the tert-butyl groups to be removed cleanly via thermolysis to generate a carboxylic acid or other reactive intermediate in situ is highly valuable. This allows for solvent-free or high-temperature polymerization and material-forming processes that are not feasible with thermally stable esters like diethyl oxalate, which would require the addition of chemical reagents for transformation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-supported synthesis
Solid-state handling format
Weighing accuracy and on-support reagent stability
Selective protection strategy
Steric resistance to nucleophilic attack
Reaction outcome with target nucleophile under planned conditions
Moisture-tolerant workflows
Reduced hydrolytic susceptibility
Hydrolysis rate under reaction-relevant moisture levels
Controlled oxalic acid generation
Thermolytic decomposition pathway
Decomposition efficiency and byproduct purity profile

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

691-64-5

Wikipedia

Di-tert-butyl oxalate

Explore Compound Types